Miglustat O-β-D-Glucuronide is a significant metabolite of miglustat, a compound used primarily in the treatment of certain lysosomal storage disorders, including Type 1 Gaucher disease and Niemann-Pick disease type C. This metabolite is formed through the process of glucuronidation, which enhances the solubility and excretion of drugs in the body. The glucuronide form of miglustat is notable for its pharmacokinetic properties and biological activity.
Miglustat O-β-D-Glucuronide is derived from miglustat, which is synthesized as an imino sugar. The glucuronidation process occurs predominantly in the liver, facilitated by specific enzymes known as UDP-glucuronosyltransferases. These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to various substrates, including drugs and their metabolites.
Miglustat O-β-D-Glucuronide falls under the classification of phase II metabolites, specifically as an O-glucuronide. It is categorized within medicinal chemistry as a compound that plays a role in drug metabolism and pharmacokinetics.
The synthesis of miglustat O-β-D-Glucuronide can be achieved through enzymatic glucuronidation using recombinant UDP-glucuronosyltransferases. Various methods have been documented for producing O-glucuronides, including:
The enzymatic reaction typically involves incubating miglustat with UDP-glucuronic acid and the appropriate UDP-glucuronosyltransferase enzyme under controlled conditions (temperature, pH) to facilitate the conjugation reaction. The resulting product can be purified using high-performance liquid chromatography (HPLC) to isolate miglustat O-β-D-Glucuronide from unreacted substrates and byproducts.
Miglustat O-β-D-Glucuronide has a complex structure characterized by its glucuronic acid moiety linked to the miglustat molecule. The molecular formula for miglustat is C_10H_17NO_5, while its glucuronide form includes additional oxygen and carbon atoms from the glucuronic acid component.
The molecular weight of miglustat O-β-D-Glucuronide is approximately 257.25 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the compound.
Miglustat O-β-D-Glucuronide undergoes various chemical reactions typical of glucuronides, including:
The stability of miglustat O-β-D-Glucuronide in physiological conditions has been studied, showing that it maintains integrity under normal metabolic processes but can be hydrolyzed under extreme pH conditions.
Miglustat acts primarily as an inhibitor of glucosylceramide synthase, which is crucial in glycolipid metabolism. The formation of its glucuronide metabolite enhances its elimination from the body while potentially retaining some biological activity.
In vitro studies indicate that miglustat has an IC50 value ranging from 20 to 37 µM against glucosylceramide synthase, suggesting that its metabolite may also exhibit similar inhibitory effects at varying concentrations.
Miglustat O-β-D-Glucuronide is typically a white to off-white powder. It is soluble in water due to the presence of polar functional groups introduced by the glucuronic acid moiety.
The compound has a pKa value indicating its acidic nature due to carboxylic groups, affecting its solubility and reactivity in biological systems. Its stability profile suggests resistance to metabolic degradation under normal physiological conditions but susceptibility under extreme pH levels.
Miglustat O-β-D-Glucuronide serves several important roles in pharmacology:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: